![molecular formula C8H13F3N2O2 B1481141 2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2091185-44-1](/img/structure/B1481141.png)
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular formula of “2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is C9H15F3N2O2 . Its average mass is 240.223 Da and its monoisotopic mass is 240.108566 Da .Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as SARMs to optimize the structure of previously reported compounds for improved selectivity and potency . The trifluoromethyl group in the compound can enhance metabolic stability and increase binding affinity to the androgen receptor, making it a potential candidate for the development of new SARMs.
Antiviral Agents
The structural flexibility and stereochemistry provided by the pyrrolidine ring can be exploited to design antiviral agents. Modifications to the pyrrolidine moiety can lead to compounds with inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory Drugs
Compounds with a pyrrolidine ring have been used as formulations for novel anti-inflammatory drugs. The presence of the trifluoromethyl group can contribute to the anti-inflammatory properties by affecting the compound’s interaction with inflammatory mediators .
Enzyme Inhibitors
The pyrrolidine scaffold is known to inhibit various enzymes, including retinoic acid metabolic enzymes. This inhibition can be crucial in the treatment of diseases where retinoic acid metabolism plays a significant role .
Antibacterial and Antimycobacterial Activities
Derivatives of pyrrolidine have shown significant antibacterial and antimycobacterial activities. The compound’s ability to interact with bacterial cell components and disrupt their function makes it a valuable asset in the fight against bacterial infections .
Antitumor and Anticancer Applications
The pyrrolidine ring’s non-planarity and stereochemistry can be essential for binding to cancer cell targets. The compound’s structural features can be fine-tuned to develop selective antitumor agents with minimal side effects .
Antidiabetic Effects
Pyrrolidine derivatives can act on various targets involved in glucose metabolism, offering a promising approach for the development of new antidiabetic drugs. The trifluoromethyl group can improve the pharmacokinetic profile, enhancing the compound’s efficacy .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier, due to its lipophilicity enhanced by the trifluoromethyl group, makes it a potential candidate for the development of neuroprotective agents. It can be designed to target neurodegenerative diseases by modulating neurotransmitter systems .
Future Directions
The pyrrolidine scaffold, as seen in “2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one”, continues to be of great interest in drug discovery due to its versatility and the ability to generate structural diversity . Future research could focus on designing new pyrrolidine compounds with different biological profiles, potentially leading to the development of novel therapeutics .
properties
IUPAC Name |
2-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-15-7(8(9,10)11)2-3-13(5-7)6(14)4-12/h2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXIKXOHJGHSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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